2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone
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Overview
Description
2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their wide range of biological activities and are used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-Chloro-1-(2-(carboxymethyl)benzo[d]oxazol-4-yl)ethanone.
Reduction: Formation of 2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those with antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the chloro and hydroxymethyl groups.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Chloroacetyl Chloride: A reagent used in the synthesis of various chloro-substituted compounds.
Uniqueness
2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone is unique due to the presence of both the chloro and hydroxymethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials with tailored properties.
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-chloro-1-[2-(hydroxymethyl)-1,3-benzoxazol-4-yl]ethanone |
InChI |
InChI=1S/C10H8ClNO3/c11-4-7(14)6-2-1-3-8-10(6)12-9(5-13)15-8/h1-3,13H,4-5H2 |
InChI Key |
DTYFZXSUDIDBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CO)C(=O)CCl |
Origin of Product |
United States |
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